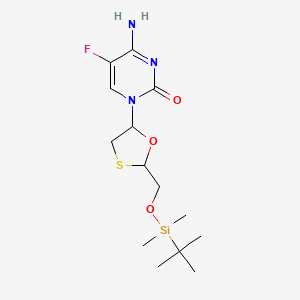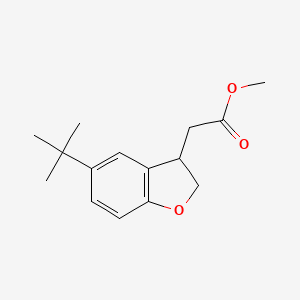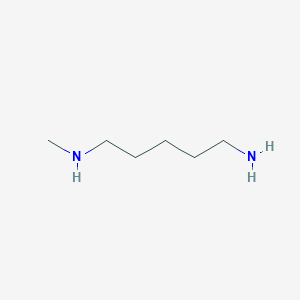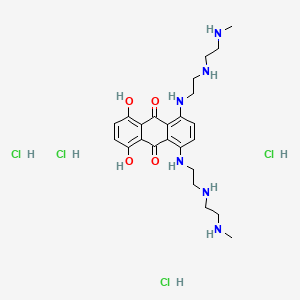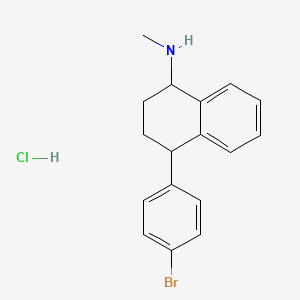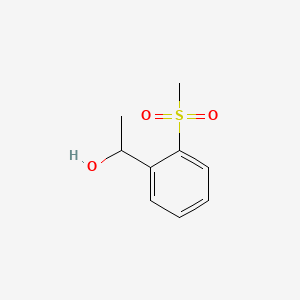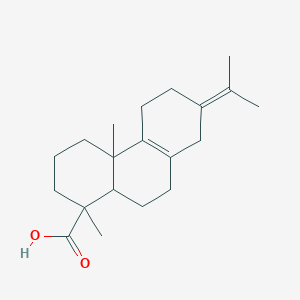![molecular formula C20H26O4 B12293278 13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)
13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13’-methylspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3’,16’-diol is a complex organic compound characterized by its spiro structure, which includes a dioxolane ring fused to a cyclopenta[a]phenanthrene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13’-methylspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3’,16’-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro structure. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
13’-methylspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3’,16’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
13’-methylspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3’,16’-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 13’-methylspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3’,16’-diol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,4,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-11(2H)-one
- (10R,13S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,9,10,11,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]
- (8R,9S,10R,13S,14S)-10,13-Dimethylspiro[7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17(10H,14H)-dione .
Uniqueness
The uniqueness of 13’-methylspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3’,16’-diol lies in its specific spiro structure and the presence of both dioxolane and cyclopenta[a]phenanthrene rings. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol |
InChI |
InChI=1S/C20H26O4/c1-19-7-6-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)11-18(22)20(19)23-8-9-24-20/h3,5,10,15-18,21-22H,2,4,6-9,11H2,1H3 |
InChI Key |
GNRKQFJIATUITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


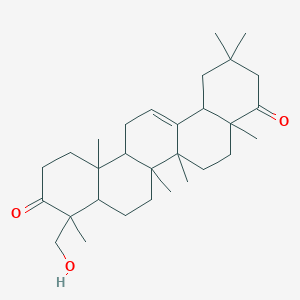
![[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12293198.png)

![7-Chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B12293207.png)
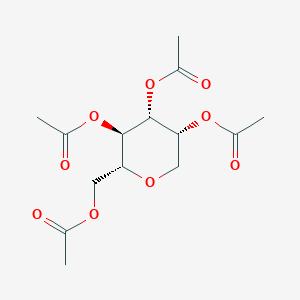
![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)
![N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)
